molecular formula C28H24N4O3S B2458428 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide CAS No. 683762-60-9

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide

Cat. No.: B2458428
CAS No.: 683762-60-9
M. Wt: 496.59
InChI Key: KQGGZCUDRQBRQH-UHFFFAOYSA-N
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Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide is a complex organic compound that features a benzimidazole moiety, a phenyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of Benzamide Structure: The benzamide structure is formed by reacting the benzimidazole derivative with benzoyl chloride in the presence of a base such as triethylamine.

    Introduction of Sulfamoyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzimidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with DNA and proteins makes it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O3S/c1-32(19-20-9-3-2-4-10-20)36(34,35)22-17-15-21(16-18-22)28(33)31-24-12-6-5-11-23(24)27-29-25-13-7-8-14-26(25)30-27/h2-18H,19H2,1H3,(H,29,30)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGGZCUDRQBRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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